molecular formula C33H38N2O13 B15138766 Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Fmoc-Thr(GalNAc(Ac)3-b-D)-OH

Cat. No.: B15138766
M. Wt: 670.7 g/mol
InChI Key: OXLCJWGAUPPZQJ-ZJFLVNNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr(GalNAc(Ac)3-b-D)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of threonine, a naturally occurring amino acid, and is modified with a galactosamine moiety that is acetylated. The Fmoc group is a common protecting group used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH typically involves multiple steps:

    Protection of Threonine: The hydroxyl and amino groups of threonine are protected using suitable protecting groups.

    Glycosylation: The protected threonine is glycosylated with a galactosamine derivative.

    Acetylation: The glycosylated product is acetylated to introduce acetyl groups.

    Fmoc Protection:

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers and large-scale chemical reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the acetyl groups.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxyl groups.

    Reduction: Reduced derivatives with modified acetyl groups.

    Substitution: Deprotected threonine derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of glycopeptides.

    Chemical Biology: Studied for its role in protein-carbohydrate interactions.

Biology

    Glycosylation Studies: Used to study the effects of glycosylation on protein function.

    Cell Signaling: Investigated for its role in cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of glycopeptide-based therapeutics.

    Diagnostics: Used in the development of diagnostic tools for detecting glycosylation patterns.

Industry

    Biotechnology: Used in the production of glycosylated proteins for therapeutic use.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Mechanism of Action

The mechanism of action of Fmoc-Thr(GalNAc(Ac)3-b-D)-OH involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation and cell signaling pathways. The acetylated galactosamine moiety can mimic natural glycosylation patterns, influencing protein function and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr(GalNAc)-OH: Lacks the acetyl groups, making it less hydrophobic.

    Fmoc-Ser(GalNAc(Ac)3-b-D)-OH: Similar structure but with serine instead of threonine.

    Fmoc-Thr(GlcNAc(Ac)3-b-D)-OH: Contains a glucosamine moiety instead of galactosamine.

Uniqueness

    Hydrophobicity: The acetyl groups increase the hydrophobicity of the compound.

    Glycosylation: The specific glycosylation pattern can influence its biological activity and interactions.

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for Fmoc-Thr(GalNAc(Ac)³-β-D)-OH to ensure stability?

  • Methodological Answer: Store the compound at -20°C in a desiccated environment under inert gas (e.g., argon) to prevent moisture absorption and acetyl group hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting. Use anhydrous solvents (e.g., DMF, DCM) for dissolution, and perform weigh-outs in a glovebox or dry atmosphere .

Q. Which solvents are compatible with Fmoc-Thr(GalNAc(Ac)³-β-D)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The compound is soluble in DMF, DCM, DMSO, and THF , with DMF being the most common solvent for SPPS due to its compatibility with Fmoc chemistry. Pre-dissolve in minimal DMF (100 mg/mL) and sonicate if necessary to ensure complete dissolution before coupling .

Q. How does the glycosylation of threonine impact its reactivity in SPPS compared to non-glycosylated residues?

  • Methodological Answer: Glycosylation reduces coupling efficiency due to steric hindrance. The relative reaction rate of Fmoc-Thr(GalNAc(Ac)³-β-D)-OH is 0.70 ± 0.03 compared to Fmoc-Thr(OH) (set as 1.0). To compensate, use double coupling with 2–4 equivalents of the glycosylated amino acid and extend coupling times to 1–2 hours .

Q. What is the role of acetyl protecting groups in Fmoc-Thr(GalNAc(Ac)³-β-D)-OH, and how are they removed post-synthesis?

  • Methodological Answer: Acetyl groups protect the GalNAc moiety during SPPS. Remove them post-synthesis via hydrazine monohydrate (10% in DMF) or ammonia/methanol (2:8 v/v) treatment for 2–4 hours before TFA-mediated resin cleavage .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for Fmoc-Thr(GalNAc(Ac)³-β-D)-OH in complex glycopeptide synthesis?

  • Methodological Answer:

  • Pre-activation: Pre-activate the amino acid with DIC/HOBt (1:1 molar ratio) for 5–10 minutes before resin addition.
  • Microwave Avoidance: Microwave heating may induce side reactions (e.g., acetylation via aminolysis); instead, use ambient or 35°C heating .
  • Coupling Additives: Add 0.1–0.5 eq DMAP to enhance coupling yields in sterically hindered environments .

Q. What analytical techniques are critical for characterizing glycopeptides synthesized with Fmoc-Thr(GalNAc(Ac)³-β-D)-OH?

  • Methodological Answer:

  • HPLC-MS: Monitor coupling efficiency and purity using reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) and ESI-MS for mass verification .

  • NMR Spectroscopy: Confirm glycosidic linkage stereochemistry (α/β) and acetyl group integrity via ¹H/¹³C NMR in DMSO-d₆ .

    Analytical Method Key Parameters Application
    HPLC-MSC18 column, 0.1% TFA gradientPurity assessment, truncation detection
    NMRDMSO-d₆, 600 MHzStereochemical confirmation

Q. How can researchers address truncation products caused by acetyl group transfer during SPPS?

  • Methodological Answer: Truncation occurs via acetyl migration from GalNAc to the peptide N-terminus. Mitigation strategies include:

  • Lower Reaction Temperatures: Perform couplings at 25°C instead of elevated temperatures.
  • Capping-Free Protocols: Avoid capping reagents (e.g., acetic anhydride) to prevent competing acetylation .

Q. What are the applications of Fmoc-Thr(GalNAc(Ac)³-β-D)-OH in cancer immunotherapy research?

  • Methodological Answer: The compound is used to synthesize MUC1 glycopeptides mimicking tumor-associated Tn antigens. These glycopeptides induce antibody responses against cancer cells and are being explored as anticancer vaccine candidates . Key steps include:

  • Tn Antigen Incorporation: Introduce β-GalNAc-Thr residues into MUC1 tandem repeats.
  • In Vivo Testing: Evaluate immunogenicity in murine models using Freund’s adjuvant .

Q. What challenges arise when synthesizing long, multi-glycosylated peptides (e.g., AFGP mimics) with this building block?

  • Methodological Answer: Challenges include:

  • Aggregation: Use chaotropic agents (e.g., 6 M guanidinium HCl) in the coupling buffer.
  • Incomplete Deprotection: Optimize hydrazine treatment duration (up to 6 hours) for full acetyl removal in long sequences .

Q. Data Contradictions and Resolutions

Q. Why do reported reaction rates for Fmoc-Thr(GalNAc(Ac)³-β-D)-OH (0.70 ± 0.03) differ from practical coupling outcomes?

  • Resolution: The relative rate (0.70) assumes ideal conditions. In practice, steric hindrance and resin loading density further reduce efficiency. Use 3–4 eq of the glycosylated amino acid and validate each step with HPLC-MS .

Properties

Molecular Formula

C33H38N2O13

Molecular Weight

670.7 g/mol

IUPAC Name

(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32-/m1/s1

InChI Key

OXLCJWGAUPPZQJ-ZJFLVNNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.